Varv peptide B Varv peptide B
Brand Name: Vulcanchem
CAS No.:
VCID: VC3662135
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Varv peptide B

CAS No.:

Cat. No.: VC3662135

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Varv peptide B -

Specification

Introduction

Chemical Structure and Properties

Molecular Composition and Sequence

Varv peptide B is a macrocyclic polypeptide consisting of 30 amino acid residues. The primary structure has been fully elucidated through automated Edman degradation and mass spectrometry, revealing its amino acid sequence as: cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE) . This sequence shows the presence of multiple cysteine residues that form the critical disulfide bridges contributing to the peptide's remarkable stability. The compound is covalently cyclized via the amide backbone, creating a head-to-tail cyclic structure that is characteristic of cyclotides.

Structural Characteristics

The most distinctive structural features of Varv peptide B include its circular backbone and the presence of three internal disulfide bridges . These structural elements create what is known as a cyclic cystine knot (CCK) motif, which provides exceptional stability against thermal, chemical, and enzymatic degradation. The six cysteine residues in the sequence are responsible for forming the three disulfide bonds that contribute to the complex three-dimensional structure of the peptide.

The cyclization of the peptide backbone eliminates free N- and C-termini, which protects the molecule from degradation by exopeptidases. This structural arrangement is common among cyclotides and contributes significantly to their remarkable stability in diverse environmental conditions.

Structural Homology

Varv peptide B exhibits high degrees of homology with several other known macrocyclic peptides, including varv peptide A, kalata B1, violapeptide I, circulins A and B, and cyclopsychotride A . This structural similarity suggests evolutionary relationships among these compounds and potentially shared biological functions. The conservation of certain structural elements across different species indicates the biological importance of these molecules in plant physiology and defense mechanisms.

Source and Isolation

Botanical Origin

Varv peptide B was isolated from the aerial parts of Viola arvensis, commonly known as field pansy . This plant belongs to the Violaceae family, which is known to be rich in cyclotides. The Violaceae family has emerged as a particularly abundant source of cyclotides, with numerous bioactive peptides identified from various Viola species. The presence of these compounds in plant tissues suggests potential roles in plant defense against pathogens, pests, or herbivores.

Isolation and Characterization

The isolation of Varv peptide B, along with six other novel macrocyclic polypeptides (varv peptides C-H), involved extraction from plant material followed by various purification steps. The structural characterization employed sophisticated analytical techniques, including automated Edman degradation and mass spectrometry . These techniques allowed researchers to determine the exact amino acid sequence and confirm the cyclic nature of the peptide.

The successful isolation and characterization of Varv peptide B represented an important contribution to the growing field of cyclotide research, adding to the repertoire of known plant-derived cyclic peptides and expanding our understanding of their structural diversity.

Comparison with Related Peptides

Varv Peptide Family

Varv peptide B is part of a family of related compounds isolated from the same plant species. The table below compares the amino acid sequences of all the varv peptides isolated from Viola arvensis:

PeptideAmino Acid SequenceLength
Varv peptide Bcyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE)30
Varv peptide Ccyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE)29
Varv peptide Dcyclo-(TCVGGSCNTPGCSCSWPVCTRNGLPICGE)29
Varv peptide Ecyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE)29
Varv peptide Fcyclo-(TCTLGTCYTAGCSCSWPVCTRNGVPICGE)29
Varv peptide Gcyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE)30
Varv peptide Hcyclo-(TCFGGTCNTPGCSCETWPVCSRNGLPVCGE)30

This comparison reveals both conserved regions (particularly around the cysteine residues) and variable regions that may contribute to differences in biological activities among these related peptides . The presence of multiple similar compounds in the same plant species suggests potential functional redundancy or specialization in different biological contexts.

Relationship to Other Cyclotides

Beyond the varv peptide family, Varv peptide B shares structural similarities with cyclotides from other plant species. The cyclotide family is characterized by the cyclic backbone and cystine knot motif, features that are preserved across different plant families. This conservation suggests important biological functions that have been maintained through evolutionary processes.

While search results don't provide specific information on the biological activity of Varv peptide B, other members of the cyclotide family from Viola species have demonstrated various bioactivities, including antiviral properties. For instance, certain cyclotides from Viola odorata (such as Cycloviolacin O14) have been reported to possess anti-HIV activity , suggesting potential antiviral applications for members of this peptide family.

Research Status and Future Directions

Current Knowledge and Gaps

Despite the discovery and structural characterization of Varv peptide B, significant knowledge gaps remain. The biological activities specifically attributed to Varv peptide B, its structure-activity relationships, and its ecological role in Viola arvensis are areas requiring further investigation. The biosynthetic pathway by which the plant produces this complex cyclic peptide also represents an interesting area for future research.

The growing database of plant peptides, such as PlantPepDB mentioned in the search results, provides valuable resources for researchers interested in studying compounds like Varv peptide B . These databases facilitate the identification and comparison of peptides with similar structures or activities, potentially accelerating research in this field.

Future Research Opportunities

Future research on Varv peptide B may focus on comprehensive bioactivity screening, investigating its potential as an antimicrobial or antiviral agent. The recent interest in plant-derived peptides as potential therapeutics against viral infections, including COVID-19, suggests that compounds like Varv peptide B may warrant investigation in this context .

Structure-activity studies could help identify the key structural elements responsible for specific biological activities, potentially leading to the development of synthetic derivatives with enhanced properties. Additionally, ecological studies examining the role of Varv peptide B in the plant's defense mechanisms could provide insights into its natural function and evolutionary significance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator